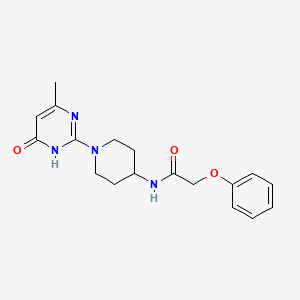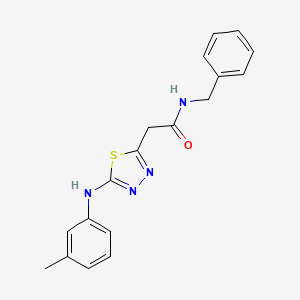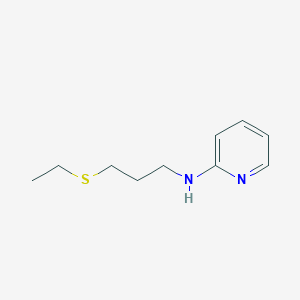
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Oxazolidinones, which are chemically related to the compound , have been recognized for their unique mechanism of inhibiting bacterial protein synthesis. They demonstrate significant in vitro antibacterial activity against a wide array of clinically important human pathogens. Notably, strains resistant to common antibiotics, including vancomycin-resistant enterococci and penicillin-resistant pneumococci, were not cross-resistant to oxazolidinones, indicating their potential as novel antibacterial agents (Zurenko et al., 1996).
Anticancer Activity
The compound has been implicated in studies focusing on anticancer research, particularly through the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds. These studies have shown that certain derivatives exhibit significant anti-inflammatory and analgesic activities, potentially offering new avenues for cancer treatment by inhibiting pathways involved in tumor growth and metastasis (Abu‐Hashem et al., 2020).
Molecular Mechanisms and Drug Action
The compound's structural relations have been explored in the context of dual inhibitors for key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and cell proliferation. Studies have synthesized and evaluated derivatives as potential dual inhibitors, providing insights into the structural requirements for the inhibition of these enzymes. This research contributes to the development of new therapeutic agents for diseases characterized by rapid cell division, such as cancer (Gangjee et al., 2008).
Anti-Angiogenic Activity
Additionally, derivatives of this compound have been studied for their anti-angiogenic and DNA cleavage activities. These properties are essential for anticancer agents, as they can inhibit the formation of blood vessels required for tumor growth and directly interact with DNA to induce apoptosis or inhibit cell proliferation (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-11-16(23)21-18(19-13)22-9-7-14(8-10-22)20-17(24)12-25-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIXIXZEWBFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE](/img/structure/B2858892.png)
![(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2858898.png)
![5-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2858899.png)
![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)
![1-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2858901.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2858905.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858907.png)
![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)
